molecular formula C6H8O2 B2616169 (1R)-1-(furan-3-yl)ethan-1-ol CAS No. 1344950-02-2

(1R)-1-(furan-3-yl)ethan-1-ol

Cat. No.: B2616169
CAS No.: 1344950-02-2
M. Wt: 112.128
InChI Key: JFYCKQFLCOKZGA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(Furan-3-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(furan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(furan-3-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1R)-1-(furan-3-yl)ethan-1-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(Furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (1R)-1-(furan-3-yl)ethan-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of this compound can yield (1R)-1-(furan-3-yl)ethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: (1R)-1-(furan-3-yl)ethan-1-one.

    Reduction: (1R)-1-(furan-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-(Furan-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1R)-1-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(1R)-1-(Furan-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    (1R)-1-(Furan-2-yl)ethan-1-ol: Similar structure but with the furan ring attached at a different position.

    (1R)-1-(Thiophen-3-yl)ethan-1-ol: Contains a thiophene ring instead of a furan ring.

    (1R)-1-(Pyridin-3-yl)ethan-1-ol: Contains a pyridine ring instead of a furan ring.

Properties

IUPAC Name

(1R)-1-(furan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYCKQFLCOKZGA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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